6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
Description
Properties
IUPAC Name |
6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROKAKJPVGNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621398 | |
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186545-33-5 | |
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Tetrahydrocarbazole Core
The synthesis begins with the condensation of 4-substituted cyclohexanones with brominated phenylhydrazines to construct the tetrahydrocarbazole scaffold. For example, 4-benzoyloxycyclohexanone reacts with p-bromophenylhydrazine in acetic acid under reflux to yield 3-benzoyloxy-6-bromo-1,2,3,4-tetrahydrocarbazole . This step exploits the Fischer indole synthesis mechanism, where the cyclohexanone’s ketone group reacts with the hydrazine to form the indole ring, with bromine pre-installed at the 6-position via the phenylhydrazine precursor.
Hydrolysis of the Benzoyloxy Group
The benzoyloxy protective group at position 3 is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol. This step generates 3-hydroxy-6-bromo-1,2,3,4-tetrahydrocarbazole , a critical intermediate for subsequent functionalization.
Bromination Strategies and Positional Selectivity
While the primary route introduces bromine via the phenylhydrazine precursor, alternative methods involve direct electrophilic bromination of the tetrahydrocarbazole intermediate. For instance, 3-hydroxy-1,2,3,4-tetrahydrocarbazole can be brominated using N-bromosuccinimide (NBS) in chloroform at 0–25°C, though this approach risks regioselectivity challenges. The dimethylamino group’s electron-donating nature directs bromination to the 6-position, but yields may vary depending on solvent polarity and catalyst use.
| Bromination Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| p-Bromophenylhydrazine route | Integrated during indole synthesis | 85% | High (pre-installed Br) |
| NBS in chloroform | 0–25°C, 12–24 hours | 60% | Moderate (requires directing groups) |
Introduction of the Dimethylamino Group
The hydroxyl group at position 3 is converted to a dimethylamino moiety through a tosylate intermediate . This two-step process ensures efficient nucleophilic substitution:
Tosylation of the Hydroxyl Group
3-Hydroxy-6-bromo-1,2,3,4-tetrahydrocarbazole reacts with p-toluenesulfonyl chloride (tosyl chloride) in pyridine to form 3-tosyloxy-6-bromo-1,2,3,4-tetrahydrocarbazole . Tosylation enhances the leaving group ability, facilitating the subsequent substitution.
Nucleophilic Substitution with Dimethylamine
The tosylate intermediate undergoes displacement with dimethylamine in dimethylformamide (DMF) at elevated temperatures (90–120°C) under pressure. This step replaces the tosyloxy group with the dimethylamino moiety, yielding the target compound.
| Condition | Specification |
|---|---|
| Dimethylamine Concentration | 40% aqueous solution |
| Solvent | DMF |
| Temperature | 90–120°C |
| Pressure | Sealed reactor (2–3 atm) |
| Reaction Time | 18–24 hours |
| Yield | 65–75% |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Industrial-scale production prioritizes green solvents like ethyl acetate or cyclopentyl methyl ether (CPME) to replace toxic DMF. Catalytic amounts of potassium iodide (KI) accelerate substitution reactions by stabilizing transition states.
Temperature and Pressure Effects
Higher temperatures (120°C vs. 90°C) reduce reaction times but risk decomposition. Pressure reactors improve dimethylamine solubility, enhancing yields by 10–15%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors for tosylation and substitution steps, achieving 20% higher throughput compared to batch processes. In-line purification via crystallization minimizes post-reaction workup.
Waste Management
Tosyl chloride byproducts are neutralized with aqueous sodium bicarbonate , while dimethylamine residues are captured via acid scrubbing. Solvent recovery systems achieve 95% reuse rates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted carbazole derivatives.
Oxidation: Formation of carbazole-quinones or other oxidized products.
Reduction: Formation of tetrahydrocarbazole amines.
Scientific Research Applications
Medicinal Chemistry
Receptor Modulation
One of the key applications of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is in the development of receptor modulators. It has been identified as a potential antagonist for the 5-HT1F serotonin receptor, which plays a crucial role in various neurological disorders including migraines and anxiety disorders. Research indicates that compounds targeting this receptor can provide therapeutic benefits without the side effects associated with traditional treatments .
Case Study
In a study published in a pharmacological journal, researchers synthesized derivatives of this compound and evaluated their affinity for the 5-HT1F receptor. The results demonstrated that certain modifications to the structure enhanced binding affinity and selectivity, suggesting pathways for developing new migraine therapies .
Anticancer Research
Potential Antitumor Activity
Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.3 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 10.8 | Modulation of apoptotic pathways |
Material Science
Polymer Chemistry
Beyond biological applications, this compound is also being explored in material science as a building block for synthesizing novel polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems and smart materials .
Mechanism of Action
The mechanism of action of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and dimethylamino groups play crucial roles in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Research Findings and Gaps
- Data Limitations : Absence of experimental data (e.g., solubility, melting points) for the target compound limits direct comparisons.
Biological Activity
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a heterocyclic compound with notable potential in medicinal chemistry and biological research. Its structure includes a bromine atom and a dimethylamino group attached to a tetrahydrocarbazole framework, which influences its biological activity and interaction with various molecular targets.
- IUPAC Name : 6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Molecular Formula : C₁₄H₁₇BrN₂
- Molecular Weight : 293.202 g/mol
- CAS Number : 186545-33-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and dimethylamino groups enhances its binding affinity and specificity towards enzymes and receptors involved in critical biological pathways.
Antiviral Activity
Research indicates that carbazole derivatives exhibit significant antiviral properties. For instance, studies have shown that related carbazole compounds can inhibit the replication of various viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV). The mechanism often involves targeting viral kinases and disrupting essential phosphorylation processes necessary for viral replication .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The bromine substitution at the C6 position has been noted to enhance the anticancer activity against specific cancer cell lines .
Receptor Interaction
This compound has been identified as a useful probe in biochemical assays for studying receptor interactions. Specifically, it has shown activity as a 5-HT1F receptor antagonist , which may have implications in treating conditions like migraines and other neurological disorders .
Case Studies
- Antiviral Efficacy : A study demonstrated that certain substituted carbazoles exhibited low cytotoxicity while effectively inhibiting HCV replication with an EC50 value of 0.031 µM. This suggests that modifications at specific positions significantly enhance antiviral efficacy without compromising safety .
- Anticancer Activity : In vitro studies revealed that 6-bromo derivatives possess potent anticancer activities against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Antiviral | 0.031 | >1612 |
| Related Carbazole Derivative | Anticancer | 0.15 | Not specified |
| Another Brominated Compound | Antiviral | 0.008 | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
